

Analytical Comparison Guide: NMR Profiling of N-Boc (S)-Amphetamine

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Compound of Interest

Compound Name: *N-Boc (S)-Amphetamine*

CAS No.: 293305-71-2

Cat. No.: B1628289

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Executive Summary

This guide provides a definitive spectral analysis of **N-Boc (S)-amphetamine** (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate), a critical intermediate in the purification and resolution of amphetamine enantiomers. While standard amphetamine analysis often relies on GC-MS, NMR profiling of the N-Boc derivative offers superior advantages in determining chemical purity and monitoring protection efficiency without derivatization artifacts.

This document objectively compares the NMR profile of the N-Boc derivative against the free base and N-Cbz alternatives, highlighting the diagnostic shifts that confirm successful protection. It also addresses the often-overlooked phenomenon of carbamate rotamers, a source of confusion in high-resolution ¹H NMR analysis.

Strategic Context: Why N-Boc?

In drug development and forensic analysis, converting (S)-amphetamine to its N-Boc derivative serves three primary functions:

- **Lipophilicity & Purification:** The Boc group significantly increases lipophilicity, allowing for easy separation from polar impurities or inorganic salts via simple silica gel chromatography or liquid-liquid extraction.
- **Enantiomeric Stability:** Unlike other labile groups, the Boc moiety is stable to basic conditions, preserving the stereochemical integrity of the sensitive alpha-chiral center during subsequent base-catalyzed steps.
- **Spectral Simplification:** The tert-butyl singlet (9H) provides an isolated, high-intensity internal integration standard, facilitating rapid purity quantification.

Comparative Profiling: N-Boc vs. Alternatives

The following table contrasts the key diagnostic signals of **N-Boc (S)-amphetamine** with its free base form and the N-Cbz (benzyloxycarbonyl) analog.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃)

Feature	(S)- Amphetamine (Free Base)	N-Boc (S)- Amphetamine	N-Cbz (S)- Amphetamine	Diagnostic Note
Alpha-H (CH)	3.10 – 3.25 ppm (m)	3.85 – 4.00 ppm (br m)	3.95 – 4.10 ppm (m)	Protection desields the alpha-proton by ~0.8 ppm.
Amine Proton (NH)	~1.5 ppm (br s, NH ₂)	4.50 – 4.80 ppm (br s)	4.80 – 5.00 ppm (br s)	Carbamate NH is significantly downfield and sharper than amine NH ₂ .
Protecting Group	N/A	1.42 ppm (s, 9H)	5.10 ppm (s, 2H)	Boc gives a clean singlet; Cbz adds benzylic protons and aromatic overlap.
Aromatic Region	7.15 – 7.35 ppm (5H)	7.15 – 7.35 ppm (5H)	7.25 – 7.40 ppm (10H)	Cbz doubles the aromatic integral, complicating impurity analysis.
Beta-CH ₂	2.50 – 2.80 ppm	2.70 – 2.85 ppm	2.75 – 2.90 ppm	Minimal shift, but diastereotopic splitting is often clearer in protected forms.

Expert Insight: The Rotamer Trap

A common pitfall in analyzing N-Boc-amphetamine is the observation of "split" or "broadened" peaks at room temperature, particularly for the Alpha-H and NH signals.

- Cause: Restricted rotation around the N–CO bond (carbamate resonance) creates two rotamers (s-cis and s-trans) that exchange slowly on the NMR timescale.
- Validation: This is not an impurity. To confirm, run the experiment at elevated temperature (e.g., 50°C in DMSO-d6); the peaks will coalesce into a sharp singlet/multiplet.

Detailed Spectral Analysis

¹H NMR Assignment (400 MHz, CDCl₃)

The spectrum is characterized by the massive tert-butyl singlet and the deshielded alpha-proton.

- 7.15 – 7.32 ppm (Multiplet, 5H): Phenyl ring protons. Often appears as two sets of multiplets (ortho/meta vs para).
- 4.55 ppm (Broad Singlet, 1H): Carbamate NH. Exchangeable with D₂O.
- 3.88 ppm (Broad Multiplet, 1H): H-2 (Alpha-proton). The chemical shift is diagnostic of N-acylation. The multiplicity is complex due to coupling with the NH (if not exchanged) and the adjacent methylene group (H-1).
- 2.82 ppm (dd, J ≈ 13.5, 5.5 Hz, 1H) & 2.68 ppm (dd, J ≈ 13.5, 7.5 Hz, 1H): H-1 (Benzylic methylene). These protons are diastereotopic due to the adjacent chiral center, appearing as an ABX system.
- 1.42 ppm (Singlet, 9H): Boc (tert-butyl) methyls.
- 1.08 ppm (Doublet, J ≈ 6.5 Hz, 3H): H-3 (Terminal methyl).

¹³C NMR Assignment (100 MHz, CDCl₃)

- 155.2 ppm: C=O (Carbamate Carbonyl).
- 138.1 ppm: C-1' (Phenyl Quaternary).
- 129.3, 128.3, 126.3 ppm: Phenyl CH carbons.
- 79.1 ppm: C(CH₃)₃ (Quaternary tert-butyl carbon).

- 47.2 ppm:C-2 (Alpha-carbon).
- 42.5 ppm:C-1 (Benzylic carbon).
- 28.4 ppm:C(CH₃)₃ (Boc Methyls). High intensity signal.
- 20.1 ppm:C-3 (Terminal Methyl).

Experimental Protocols

Protocol A: Synthesis of N-Boc (S)-Amphetamine

Standard benchtop protocol for analytical standard preparation.

- **Dissolution:** Dissolve (S)-amphetamine sulfate (1.0 eq) in 10% aqueous NaOH (to liberate free base) and extract into Dichloromethane (DCM). Dry organic layer over MgSO₄ and filter. [\[1\]](#)
- **Reaction:** To the DCM solution of free amine (approx 0.1 M), add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
- **Stirring:** Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (SiO₂; 20% EtOAc/Hexane; ninhydrin stain).
- **Quench:** Wash reaction mixture with 10% Citric Acid (removes unreacted amine), then Saturated NaHCO₃, then Brine.
- **Isolation:** Dry over Na₂SO₄, filter, and concentrate in vacuo to yield a colorless oil or white solid.

Protocol B: NMR Sample Preparation

Self-validating method to ensure sharp peaks.

- **Solvent Choice:** Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d₆ if rotameric broadening prevents accurate integration of the alpha-proton.
- **Concentration:** Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) can exacerbate viscosity-related broadening.

- Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., Na_2SO_4 fines) which cause baseline distortion.

Visualization of Workflows & Structure

Diagram 1: Synthesis & Analysis Workflow

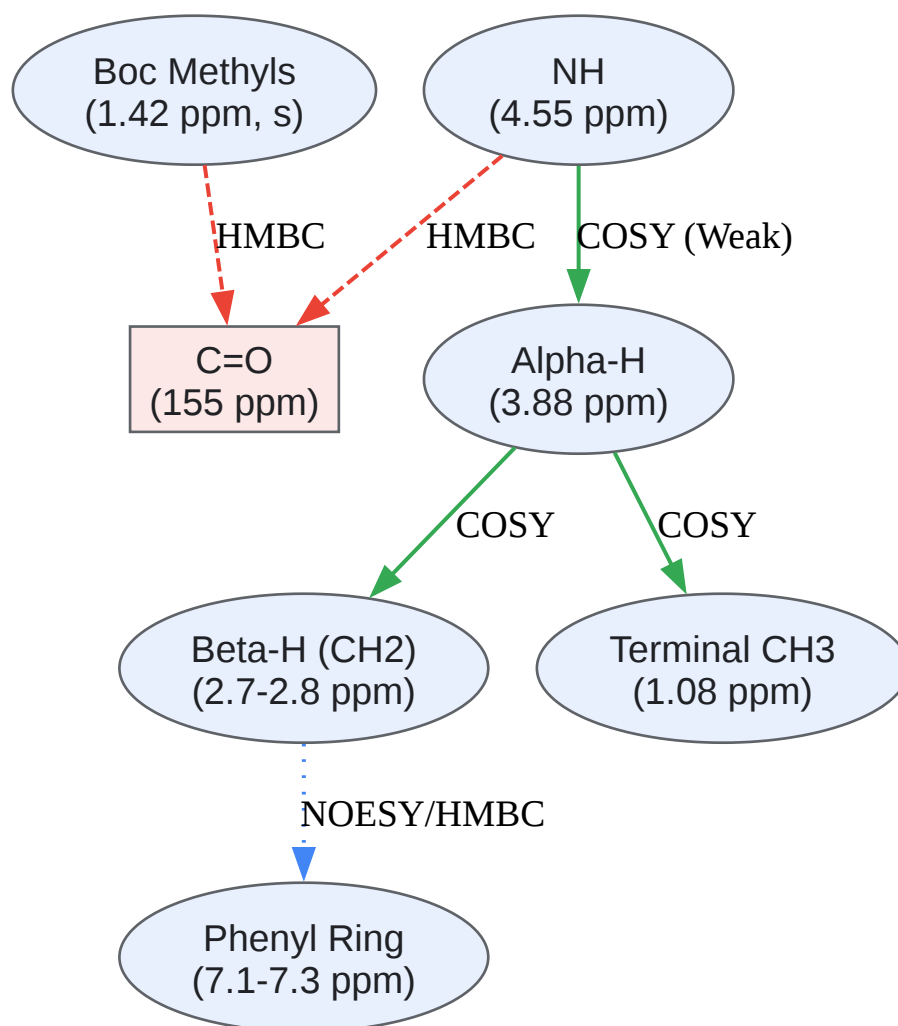
Caption: Logical flow from starting sulfate salt to final spectral validation.



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Diagram 2: Structural Correlations (HMBC/COSY Logic)

Caption: Key NMR correlations used to assign the **N-Boc (S)-amphetamine** structure.



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